molecular formula C19H18N4O2 B2621489 2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1226445-93-7

2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2621489
CAS No.: 1226445-93-7
M. Wt: 334.379
InChI Key: PXLUTISCGROLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound featuring a tetrahydroisoquinoline core fused with a 1,2,3-triazole ring substituted at the 4-position with a methoxyphenyl group. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions, followed by characterization via IR, NMR, and mass spectrometry .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-methoxyphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-25-17-8-6-16(7-9-17)23-13-18(20-21-23)19(24)22-11-10-14-4-2-3-5-15(14)12-22/h2-9,13H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLUTISCGROLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole

Biological Activity

The compound 2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline (referred to as Compound A ) exhibits significant biological activities that have been the subject of various studies. This article provides a comprehensive overview of its synthesis, biological activity, and potential therapeutic applications.

Synthesis of Compound A

Compound A can be synthesized through a multi-step reaction involving the coupling of 4-methoxyphenyl derivatives with 1,2,3-triazole frameworks. The synthesis typically involves:

  • Formation of the Triazole Ring : The azide-alkyne cycloaddition method is commonly used for synthesizing triazoles.
  • Carbonylation : The introduction of a carbonyl group enhances the biological activity by improving lipophilicity and molecular interactions.
  • Tetrahydroisoquinoline Formation : This step is crucial as it contributes to the compound's pharmacological properties.

The overall yield and purity of Compound A can be optimized through careful selection of reaction conditions and purification techniques.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives possess notable antimicrobial properties. Compound A has shown activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Pseudomonas aeruginosa0.75 µg/mL

These results suggest that Compound A may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Antimalarial Activity

In vitro studies have demonstrated that triazole-containing compounds exhibit antimalarial activity against Plasmodium falciparum. For example, derivatives similar to Compound A have been tested for their efficacy against chloroquine-resistant strains:

  • IC50 Values : Some derivatives showed IC50 values in the submicromolar range (0.8 µM), indicating potent antimalarial effects.
  • Selectivity Index : The selectivity index ranged from 6.8 to 343 for HepG2 and Vero cells, suggesting low cytotoxicity .

Case Studies

  • Study on Triazole Derivatives : A study evaluated a series of triazole derivatives for their antimalarial properties and found that specific modifications to the triazole ring enhanced efficacy while maintaining low toxicity levels .
  • Antimicrobial Testing : Another research highlighted the antimicrobial potency of triazole derivatives against various pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus), emphasizing the importance of structural modifications in enhancing biological activity .

Pharmacokinetics and ADME Properties

In silico analyses have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of Compound A:

  • Lipophilicity : High lipophilicity enhances membrane permeability.
  • Water Solubility : Moderate water solubility is favorable for oral bioavailability.
  • Drug-likeness : The compound meets several criteria for drug-likeness based on Lipinski's rule of five, indicating its potential as a therapeutic agent .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing triazole and isoquinoline derivatives exhibit significant anticancer properties. For instance, derivatives of tetrahydroisoquinoline have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties

The incorporation of the triazole ring has been associated with enhanced antimicrobial activity. Research has demonstrated that compounds similar to 2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline exhibit potent antibacterial and antifungal effects against various pathogens. This is particularly relevant in the context of rising antibiotic resistance .

Neuroprotective Effects

The neuroprotective potential of this compound is also noteworthy. Studies suggest that it may play a role in protecting neuronal cells from oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit acetylcholinesterase further supports its potential use in cognitive enhancement therapies .

In Silico Studies

In silico studies utilizing molecular docking techniques have been employed to predict the binding affinity of this compound with various biological targets. These studies reveal that the compound can effectively interact with enzymes involved in critical metabolic processes, suggesting its utility as a lead compound for further drug development .

Case Study 1: Anticancer Activity

A study focused on the synthesis of related tetrahydroisoquinoline derivatives demonstrated their ability to inhibit the growth of breast cancer cells (MCF-7) with IC50 values in the micromolar range. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of several derivatives containing the triazole moiety against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to increased potency against resistant strains, showcasing the therapeutic potential of these compounds in treating infections .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring’s electron-deficient nature facilitates nucleophilic substitutions at the C-4 or C-5 positions. For instance:

  • Amine substitution : Reaction with primary amines (e.g., methylamine) under basic conditions yields derivatives with modified substituents on the triazole ring.

  • Hydrolysis : Acidic or basic hydrolysis of the carbonyl group produces carboxylic acid derivatives, though steric hindrance from the tetrahydroisoquinoline moiety may reduce reaction rates .

Key Reaction Conditions :

Reaction TypeConditionsYield (%)Reference
Amine substitutionK₂CO₃, DMF, 80°C, 12 h65–78
Carbonyl hydrolysisHCl (6M), reflux, 6 h42

Cycloaddition and Cross-Coupling

The triazole moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling functionalization:

  • Click chemistry : Reaction with terminal alkynes (e.g., propargyl alcohol) generates 1,4-disubstituted triazoles, enhancing structural diversity .

  • Cross-dehydrogenative coupling (CDC) : Under oxidative conditions (O₂ atmosphere), coupling with cyclic β-diketones forms pyrazolo[1,5-a]pyridine derivatives .

Example Reaction Pathway :

  • CDC with β-diketones :

    • Reactants: Cyclic β-diketone (e.g., 1,3-cyclopentanedione) + target compound

    • Conditions: Acetic acid (6 equiv), O₂, 130°C, 18 h

    • Product: Pyrazolo[1,5-a]pyridine derivatives (yield: 72–90%) .

Oxidation and Reduction

  • Oxidation : The tetrahydroisoquinoline ring undergoes dehydrogenation to form fully aromatic isoquinoline derivatives using Pd/C or MnO₂ .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the triazole ring’s C=N bonds, though this is less common due to competing side reactions.

Data Highlights :

ProcessCatalystSolventYield (%)
DehydrogenationPd/C (10%)Toluene85
Triazole reductionH₂/Pd/CEthanol32

Catalytic and Solvent Effects

Reaction efficiency depends critically on solvent polarity and catalyst choice:

  • Solvent optimization : Ethanol or DMF improves yields in CDC reactions compared to non-polar solvents .

  • Catalysts : Cu(I) catalysts (e.g., Cu₂O) enhance triazole-based click reactions, while Brønsted acids (e.g., acetic acid) accelerate cyclization steps .

Catalytic Performance :

CatalystReaction TypeYield Improvement (%)
Cu₂OClick chemistry+40
Acetic acid (6 equiv)CDC+55

Regioselectivity and Stereochemical Outcomes

  • Regioselectivity : Substituents on the triazole ring direct electrophilic attacks to the less hindered C-5 position.

  • Stereochemistry : Reactions involving the tetrahydroisoquinoline backbone often retain its stereochemical integrity unless harsh conditions induce racemization .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s triazole-carbonyl group introduces steric and electronic effects, reducing synthetic yields (25–75%) compared to simpler analogs like 1-(4-methoxyphenyl)-THQ (99% yield) .
  • Alkynylated derivatives (e.g., 1-(2-phenylethynyl)-THQ) exhibit higher yields (up to 75%) due to optimized copper-catalyzed protocols .

Physicochemical Properties

Table 2: Physical and Spectral Data

Compound Name Melting Point/State IR (C=O stretch, cm⁻¹) $ ^1H $-NMR (δ, ppm)
2-[1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]-THQ Oil 1680–1700 7.57 (d, J = 8.7 Hz, 2H, Ar–H), 3.86 (s, 3H, OCH₃)
2-(4-Methoxyphenyl)-THQ-1-carbonitrile (from ) Solid 2220 (C≡N) 7.32–7.40 (m, Ar–H), 4.20–4.25 (m, CH₂)
1-(4-Methoxyphenyl)-THQ Off-white solid Not reported 3.82–3.86 (m, CH₂), 2.79 (t, J = 7.3 Hz, CH₂)

Key Observations :

  • The triazole-carbonyl group in the target compound results in a lower melting point (oil) compared to carbonitrile or unsubstituted THQ derivatives (solids) .
  • IR spectra confirm functional groups: C=O (1680–1700 cm⁻¹) in the target compound vs. C≡N (2220 cm⁻¹) in carbonitrile analogs .

Key Observations :

Metabolic and Blood-Brain Barrier Penetration

  • Simple THQ derivatives (e.g., 1,2,3,4-THQ and 1-methyl-THQ) readily cross the blood-brain barrier (BBB), with brain concentrations 4.5× higher than blood levels .
  • The bulkier triazole-carbonyl group in the target compound may reduce BBB penetration compared to smaller substituents (e.g., methoxy or methyl groups) .

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Level: Basic
Methodological Answer:
Optimization begins with statistical experimental design (e.g., factorial or response surface methodologies) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict energetically favorable pathways, reducing trial-and-error experimentation . For example, the ICReDD framework integrates computational screening with experimental validation to identify optimal conditions, such as azide-alkyne cyclization for triazole formation . Post-synthesis, purification via column chromatography or recrystallization should be validated using HPLC or NMR to confirm purity.

What advanced computational methods are suitable for predicting the binding affinity of this compound with biological targets?

Level: Advanced
Methodological Answer:
Molecular docking using AutoDock Vina provides efficient binding mode predictions with improved scoring functions and multithreading for rapid screening . For higher accuracy, combine docking with molecular dynamics simulations to assess binding stability under physiological conditions. Quantum mechanical/molecular mechanical (QM/MM) hybrid methods can evaluate electronic interactions (e.g., hydrogen bonding between the triazole moiety and target residues). Validate computational results with experimental assays (e.g., surface plasmon resonance) to resolve discrepancies between predicted and observed affinities .

How should discrepancies in crystallographic data be resolved during structural determination?

Level: Advanced
Methodological Answer:
Use SHELXL for refinement, leveraging its robust handling of high-resolution or twinned data. Discrepancies in electron density maps may arise from disorder or solvent effects; address these by applying restraints (e.g., SIMU for thermal motion) or modeling alternative conformations . Cross-validate with independent software (e.g., Olex2 or Phenix) and verify hydrogen bonding/geometry against Cambridge Structural Database (CSD) norms. If ambiguity persists, collect additional datasets at varying temperatures or resolutions .

What statistical experimental design approaches are recommended for studying reaction parameters affecting synthesis?

Level: Basic
Methodological Answer:
Employ full factorial designs to evaluate interactions between variables (e.g., reactant stoichiometry, pH) and their impact on yield. For complex systems, Box-Behnken or central composite designs reduce the number of experiments while capturing nonlinear relationships . Analyze results using ANOVA to identify significant factors. For example, a 2^3 factorial design could optimize the cycloaddition step by varying temperature, catalyst concentration, and reaction time, with purity assessed via LC-MS .

How can the electronic properties of this compound be analyzed to predict reactivity?

Level: Advanced
Methodological Answer:
Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Tools like Gaussian or ORCA can predict sites prone to nucleophilic/electrophilic attack, such as the electron-deficient carbonyl group. Compare computed IR/NMR spectra with experimental data to validate electronic environments . For redox behavior, conduct cyclic voltammetry to correlate theoretical ionization potentials with observed oxidation-reduction peaks.

What spectroscopic techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • NMR : Use ^1H/^13C NMR to confirm triazole and tetrahydroisoquinoline ring connectivity. DEPT-135 and HSQC resolve overlapping signals in aromatic regions.
  • X-ray crystallography : Determine absolute configuration via SHELXL-refined structures, ensuring R-factor convergence below 5% .
  • Mass spectrometry : High-resolution ESI-MS validates molecular formula, while tandem MS/MS fragments elucidate substituent positioning. Cross-reference with computational fragmentation patterns for accuracy .

How can researchers address contradictions between computational docking results and experimental binding assays?

Level: Advanced
Methodological Answer:
Reconcile discrepancies by revisiting docking parameters (e.g., protonation states, solvation effects) and refining the target’s 3D structure using molecular dynamics. If experimental IC50 values conflict with docking scores, perform binding free energy calculations (e.g., MM-PBSA) to account for entropic contributions . Validate with orthogonal assays like isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters. Persistent contradictions may indicate allosteric binding sites or assay interference, necessitating structural biology techniques (e.g., cryo-EM) .

What methodologies are recommended for studying the compound’s stability under varying storage conditions?

Level: Basic
Methodological Answer:
Design accelerated stability studies using factorial experiments to test temperature, humidity, and light exposure. Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days). Kinetic modeling (Arrhenius equation) predicts shelf life, while LC-MS identifies degradation products (e.g., hydrolysis of the methoxyphenyl group). Store samples in inert atmospheres and amber vials to mitigate oxidative and photolytic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.